molecular formula C15H15N3OS2 B258660 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B258660
M. Wt: 317.4 g/mol
InChI Key: OGIHHKYQNORGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.

Mechanism of Action

3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide selectively binds to BTK and ITK, thereby inhibiting their activity and downstream signaling pathways. BTK is a critical mediator of BCR signaling in B cells, and its inhibition leads to decreased proliferation and survival of B-cell malignancies. ITK is involved in TCR signaling in T cells, and its inhibition can modulate the immune response and enhance anti-tumor activity.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to modulate the immune response and enhance anti-tumor immunity. It can promote the activation and proliferation of T cells, as well as increase the production of cytokines and chemokines that recruit immune cells to the tumor microenvironment. 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to have a favorable safety profile, with minimal off-target effects and toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide is its specificity and selectivity for BTK and ITK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies and T-cell lymphomas. However, one limitation of 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide is its potential for drug resistance, as mutations in BTK and ITK can lead to decreased sensitivity to the drug. Another limitation is the lack of understanding of the long-term effects of 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide on the immune system and its potential for immunosuppression.

Future Directions

For 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide include the evaluation of its efficacy in clinical trials, particularly in combination with other anti-cancer agents. The development of biomarkers that can predict response to 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide and the identification of mechanisms of resistance are also important areas of research. Additionally, the potential for 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide to modulate the immune response and enhance anti-tumor immunity warrants further investigation, particularly in the context of immunotherapy. Finally, the development of more potent and selective BTK and ITK inhibitors may provide additional therapeutic options for the treatment of cancer.

Synthesis Methods

The synthesis of 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-5-chlorothiophene with 2-aminothiophene to yield 2-(2-thienyl)thiophene. This intermediate is then reacted with 2-chloro-6-isopropylpyridine-3-carboxamide to obtain 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cancer progression. 3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide specifically targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are important regulators of B-cell receptor (BCR) and T-cell receptor (TCR) signaling, respectively.

properties

Product Name

3-amino-N-isopropyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C15H15N3OS2

Molecular Weight

317.4 g/mol

IUPAC Name

3-amino-N-propan-2-yl-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H15N3OS2/c1-8(2)17-14(19)13-12(16)9-5-6-10(18-15(9)21-13)11-4-3-7-20-11/h3-8H,16H2,1-2H3,(H,17,19)

InChI Key

OGIHHKYQNORGBB-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CS3)N

Canonical SMILES

CC(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CS3)N

Origin of Product

United States

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